T1r Taste Receptor LBD Binding: Comparison with L-Alanine
N-Methyl-L-alanine binds the medaka T1r2a/T1r3 ligand-binding domain (LBD) with an apparent dissociation constant Kd = 1140 ± 407 μM, representing a 17.8-fold reduction in affinity compared to the parent L-alanine (Kd = 63.9 ± 29.0 μM) as determined by differential scanning fluorimetry [1]. This dramatic affinity loss demonstrates that N-methylation of the α-amino group severely disrupts receptor recognition, consistent with the T1r LBD's requirement for a free α-amino group [2]. By contrast, L-alanine methyl ester (Kd = 615 ± 154 μM) retains intermediate affinity, and 2-methylalanine (Cα-methylated) shows no detectable binding (ND), indicating that N-methylation and Cα-methylation impair recognition through distinct molecular mechanisms [1].
| Evidence Dimension | Apparent dissociation constant (Kd-app) for medaka T1r2a/T1r3 LBD binding |
|---|---|
| Target Compound Data | N-Methyl-L-alanine: Kd = 1140 ± 407 μM |
| Comparator Or Baseline | L-Alanine: Kd = 63.9 ± 29.0 μM; L-Alanine methyl ester: Kd = 615 ± 154 μM; 2-Methylalanine: ND (no detectable binding) |
| Quantified Difference | 17.8-fold lower affinity vs. L-alanine; 1.85-fold lower vs. L-alanine methyl ester |
| Conditions | Differential scanning fluorimetry, purified medaka T1r2a/T1r3 LBD protein |
Why This Matters
The precisely quantified affinity loss enables researchers to use N-methyl-L-alanine as a structurally defined negative control or selectivity probe in taste receptor studies, a role that L-alanine cannot fulfill due to its high-affinity binding.
- [1] Ishida H, Yasui N, Yamashita A. Chemical range recognized by the ligand-binding domain in a representative amino acid-sensing taste receptor, T1r2a/T1r3, from medaka fish. PLoS ONE. 2024;19(3):e0300981. Table 1. DOI: 10.1371/journal.pone.0300981. View Source
- [2] Ishida H, Yasui N, Yamashita A. Chemical range recognized by the ligand-binding domain in a representative amino acid-sensing taste receptor, T1r2a/T1r3, from medaka fish. PLoS ONE. 2024;19(3):e0300981. Full text. DOI: 10.1371/journal.pone.0300981. View Source
